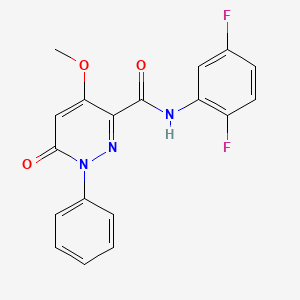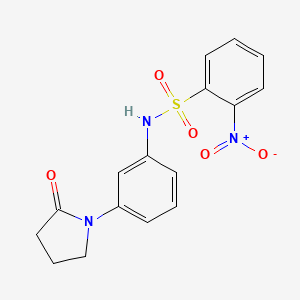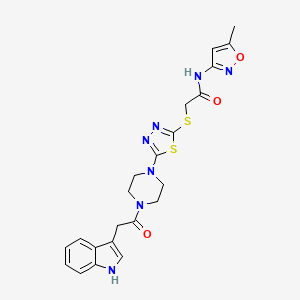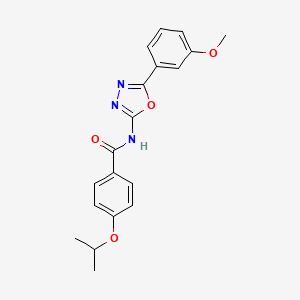![molecular formula C15H8Cl2F3N5OS B2716862 3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorophenyl)urea CAS No. 2085690-23-7](/img/structure/B2716862.png)
3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, with its complex structure, represents a remarkable fusion of several distinct chemical moieties. It’s part of a class of chemicals that often find utility in various research and industrial applications, particularly for their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Creating this compound typically involves a multi-step synthesis:
Formation of the Pyridine Intermediate: Start by synthesizing the 3-Chloro-5-(trifluoromethyl)pyridine using halogenation and trifluoromethylation techniques.
Construction of the Thiadiazole Ring: Integrate the pyridine intermediate with sulfur and nitrogen sources under controlled conditions to form the 1,3,4-thiadiazole moiety.
Attachment of the Urea Group: Couple the formed thiadiazole compound with 2-chlorophenyl isocyanate to achieve the final urea compound.
Industrial production involves scaling these processes under stringent conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
This compound can undergo various types of reactions:
Oxidation: It may be oxidized to form more reactive intermediates.
Reduction: Specific reagents can reduce functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of halogen atoms.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reagents and conditions used, often leading to derivatives with enhanced or modified properties.
Aplicaciones Científicas De Investigación
This compound finds applications across several fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential inhibitory effects on certain biological pathways.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The compound operates by interacting with specific molecular targets. For example:
Biological Pathways: It might inhibit enzymes or receptors crucial for disease progression.
Molecular Interaction: Forms strong bonds with its targets, disrupting normal function and thereby exerting its effects.
Comparación Con Compuestos Similares
Compared to similar compounds, "3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorophenyl)urea" stands out due to its unique combination of functional groups. Similar compounds might include:
3-Chloro-5-(trifluoromethyl)pyridine derivatives.
1,3,4-Thiadiazole-based compounds.
Urea derivatives with substituted phenyl groups.
These compounds share some structural similarities but differ in their specific biological and chemical properties.
This article covers the essentials of "this compound," providing a comprehensive overview of its preparation, reactions, applications, mechanisms, and comparisons with similar compounds
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3N5OS/c16-8-3-1-2-4-10(8)22-13(26)23-14-25-24-12(27-14)11-9(17)5-7(6-21-11)15(18,19)20/h1-6H,(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIOYCUNBGTUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NN=C(S2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2716779.png)
![[4-[(E)-[[2-(2-Bromophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2716781.png)
![1,3-Dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2716783.png)
![7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2716787.png)

![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate](/img/structure/B2716790.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2716791.png)

![3-tert-butyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2716793.png)
![2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2716795.png)



![methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2716801.png)
